(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple stepsCommon reagents used in these reactions include phenylhydrazine hydrochloride, benzaldehyde, and 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the oxathiin ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)-N,N-ditetradecylaniline: This compound shares the oxathiin ring structure but differs in the substituents attached to the ring.
N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline: Similar in having a heterocyclic ring but with different functional groups.
Uniqueness
The uniqueness of (4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone lies in its combination of the oxathiin ring with the piperazinyl and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N2O5S/c1-28-19-9-7-18(8-10-19)23-11-13-24(14-12-23)22(25)20-21(17-5-3-2-4-6-17)30(26,27)16-15-29-20/h2-10H,11-16H2,1H3 |
InChI Key |
UXMUKNVBUOJYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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